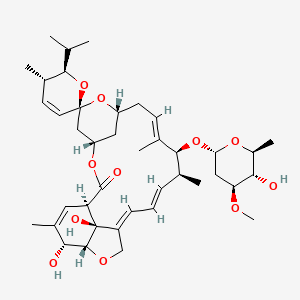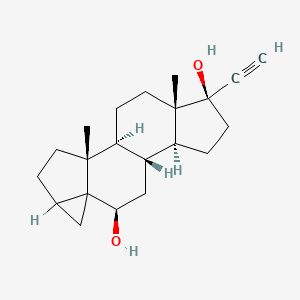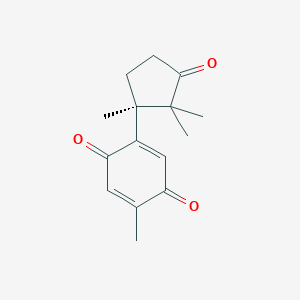
enokipodin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of enokipodin B involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation to form the benzoquinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield.
化学反应分析
enokipodin B undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
enokipodin B has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of enokipodin B involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
enokipodin B can be compared with other sesquiterpenoids and benzoquinones. Similar compounds include:
- 2-Methyl-3-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
- 5-Methyl-2-(3-hydroxy-1,2,2-trimethylcyclopentyl)benzoquinone
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC 名称 |
2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1 |
InChI 键 |
FZLVOEBHJNRBTE-OAHLLOKOSA-N |
手性 SMILES |
CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C |
规范 SMILES |
CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C |
同义词 |
5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone M-O-TMC-BQ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
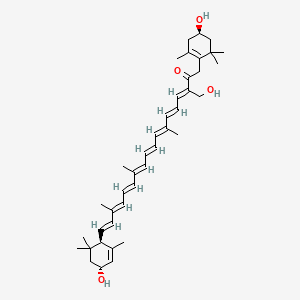

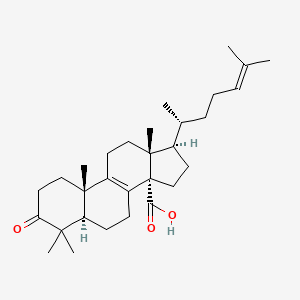
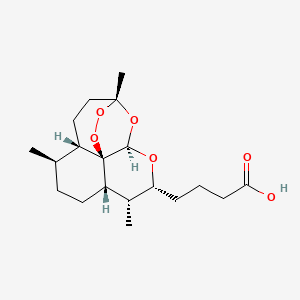
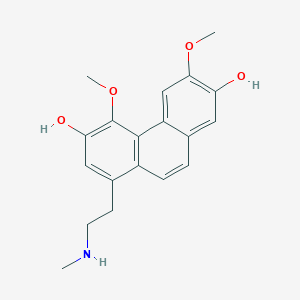
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)

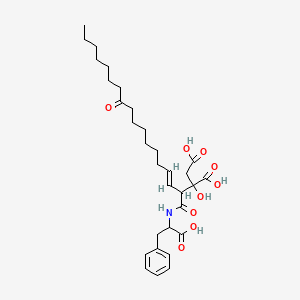

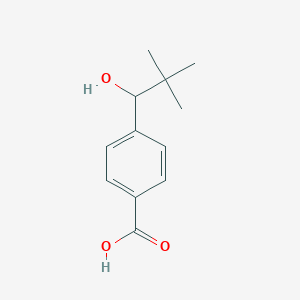
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
